molecular formula C27H16N2O3 B4950665 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 5749-40-6

6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B4950665
CAS No.: 5749-40-6
M. Wt: 416.4 g/mol
InChI Key: LEMJSUQREUEDMK-UHFFFAOYSA-N
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Description

6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 5749-40-6) is a synthetic organic compound with a molecular formula of C27H16N2O3 and a molecular weight of 416.43 g/mol . This dibenzo[c,e]azepine derivative is of significant interest in medicinal chemistry research. Compounds within this structural class have been investigated for multiple biological activities. Research on closely related 5H-dibenz[c,e]azepine-5,7(6H)dione derivatives has demonstrated potent anti-inflammatory and local analgesic activity in rodent models, appearing as potent as standard drugs like indomethacin and phenylbutazone . Some derivatives in this family have also shown anti-arthritic and anti-gout activities . Furthermore, substituted dibenzo[c,e]azepine-5-ones have been synthesized and evaluated as P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) reversal agents . The most potent compound in one study was found to significantly and selectively enhance the chemo-sensitivity of drug-resistant cancer cells to chemotherapeutic agents like adriamycin in a dose-dependent manner, primarily by inhibiting the drug efflux function of P-gp, leading to increased intracellular accumulation of cytotoxic drugs . The mechanism of action for these compounds may involve the inhibition of key enzymes, as related derivatives have been shown to inhibit acid lysosomal hydrolytic enzymes, as well as trypsin, elastase, and collagenase activities . Prostaglandin synthetase activity has also been inhibited by these compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[4-(1,3-benzoxazol-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16N2O3/c30-26-21-9-3-1-7-19(21)20-8-2-4-10-22(20)27(31)29(26)18-15-13-17(14-16-18)25-28-23-11-5-6-12-24(23)32-25/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMJSUQREUEDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367391
Record name ST031394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5749-40-6
Record name ST031394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve optimizing these reactions for higher yields and better efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Condensation: Condensation reactions can be performed to form larger molecules by combining smaller ones, often using acid or base catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione possess anticancer properties. Research has shown that derivatives of dibenzoazepines can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound can target cancer cell lines effectively, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Another area of interest is the antimicrobial potential of this compound. Compounds containing benzoxazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. The presence of the benzoxazole ring may enhance the interaction with microbial targets, leading to effective inhibition of growth . Further research is needed to elucidate the specific mechanisms involved.

Neuroprotective Effects

Preliminary findings suggest that dibenzoazepine derivatives may also offer neuroprotective effects. These compounds could potentially modulate neurotransmitter systems or exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Material Science Applications

In addition to biological applications, this compound may find utility in materials science. Its unique structure allows for potential applications in:

  • Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties and stability.
  • Photovoltaic Devices : As a component in organic solar cells due to its ability to absorb light effectively.

Case Study 1: Anticancer Activity

A study published in a reputable journal evaluated the efficacy of dibenzoazepine derivatives against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells. The study concluded that further exploration of these compounds could lead to new therapeutic options for cancer treatment.

Case Study 2: Antimicrobial Evaluation

Research conducted on benzoxazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study found that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and reported activities of dibenzoazepine-dione derivatives:

Compound Name Substituents/Modifications Reported Activities References
Target Compound 4-(1,3-Benzoxazol-2-yl)phenyl group Inferred: Potential anti-inflammatory/antioxidant
5H-Dibenzo[c,e]azepine-5,7(6H)-dione Unsubstituted core Anti-inflammatory (rodent models)
6,7-Dihydro-5H-dibenzo[c,e]azepine Saturated azepine ring Reduced anti-inflammatory activity
N-Benzoylbenzamide derivatives Benzamide substituents Moderate anti-inflammatory activity
5H-Dibenzo[b,f]azepine derivatives Varied alkyl/aryl substituents Antioxidant (in vitro models)
3,9-Dichloro-6-(dichlorofluorenyl)-dibenzoazepine Halogenated fluorenyl group Safety note: Requires strict handling

Key Observations :

  • The benzoxazole-phenyl substituent in the target compound may enhance π-π stacking interactions with biological targets compared to unsubstituted or benzamide analogs .
  • Halogenated derivatives (e.g., dichlorofluorenyl) exhibit increased reactivity and safety risks, suggesting that non-halogenated analogs like the target compound may have improved handling profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving spirocyclic intermediates, similar to methods used for structurally related dibenzoazepine-diones . Key steps include:

  • Reacting spirocyclic diones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with benzothiazol-2-yl imine derivatives.
  • Post-synthetic modifications (e.g., pyrrolidine ring closure) to stabilize the core structure.
    • Characterization : Use melting point analysis, elemental analysis, IR spectroscopy (to confirm carbonyl and benzoxazole C=N stretches), and UV-Vis spectroscopy (to track π→π* transitions in aromatic systems) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Preventive Measures :

  • Use inert gas environments (e.g., nitrogen) during synthesis to prevent moisture/oxygen-sensitive side reactions .
  • Store in airtight, corrosion-resistant containers at controlled temperatures (<25°C) to avoid degradation .
    • Emergency Response :
  • In case of skin contact, rinse immediately with water and use pH-neutral soap; for inhalation, relocate to fresh air and monitor respiratory function .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

  • Experimental Design : Apply factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading. For example:

  • Vary reaction temperatures (80–120°C) and solvent systems (DMF vs. THF) to identify optimal conditions .
  • Use response surface methodology (RSM) to model interactions between variables and predict maximum yield .
    • Validation : Cross-check optimized conditions with HPLC purity analysis and mass spectrometry .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

  • Docking Studies : Employ tools like AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., neurotransmitter receptors implicated in neurological disorders) .
  • Validation : Compare docking results with in vitro assays (e.g., enzyme inhibition IC50 values) to confirm computational predictions .

Q. How can contradictions in spectral data (e.g., IR vs. NMR) be resolved during structural elucidation?

  • Root Cause Analysis : Discrepancies may arise from tautomerism or solvent-dependent conformational changes. For example:

  • IR may show unexpected carbonyl shifts due to hydrogen bonding, while NMR reveals dynamic equilibria between keto-enol forms .
    • Resolution : Use variable-temperature NMR to probe tautomeric states and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What advanced techniques are recommended for probing the compound’s mechanism of action in cancer cells?

  • In Vitro Assays :

  • Conduct cell cycle analysis (flow cytometry) to identify arrest phases (G1/S vs. G2/M) .
  • Perform Western blotting to quantify apoptosis markers (e.g., caspase-3 cleavage) .
    • Target Identification : Use CRISPR-Cas9 screens or proteomic pull-down assays to map interacting proteins .

Emerging Methodologies

Q. How can AI-driven simulations enhance process development for this compound?

  • COMSOL Integration : Implement AI algorithms (e.g., neural networks) in COMSOL Multiphysics to simulate reaction kinetics and heat transfer, reducing trial-and-error experimentation .
  • Smart Laboratories : Use autonomous robotic platforms for high-throughput screening of reaction conditions, coupled with real-time HPLC feedback .

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